molecular formula C8H9BrN2O2 B13659034 3-Bromo-2-methoxybenzohydrazide

3-Bromo-2-methoxybenzohydrazide

Cat. No.: B13659034
M. Wt: 245.07 g/mol
InChI Key: MGMBHVXGMNPMOT-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a bromine atom, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxybenzohydrazide typically involves the reaction of 3-bromo-2-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-2-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-hydroxybenzohydrazide
  • 3-Bromo-4-methoxybenzohydrazide
  • 2-Methoxybenzohydrazide

Comparison

3-Bromo-2-methoxybenzohydrazide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity compared to similar compounds. The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-2-methoxybenzohydrazide

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-5(8(12)11-10)3-2-4-6(7)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

MGMBHVXGMNPMOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)NN

Origin of Product

United States

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